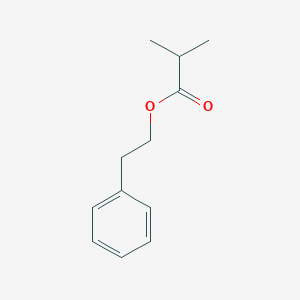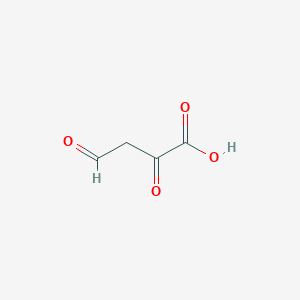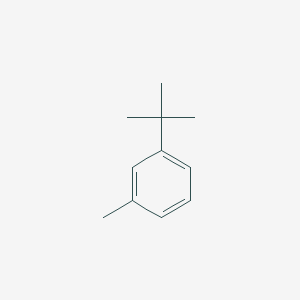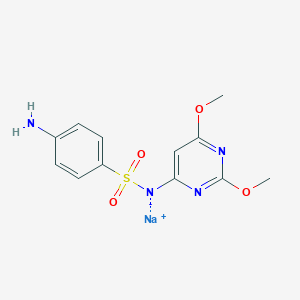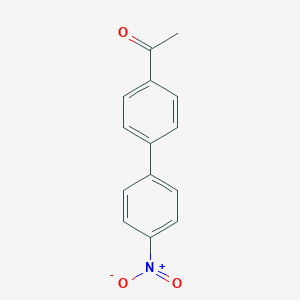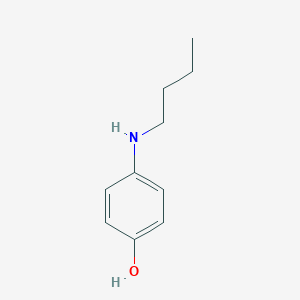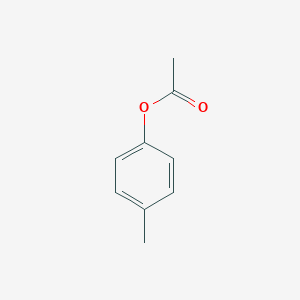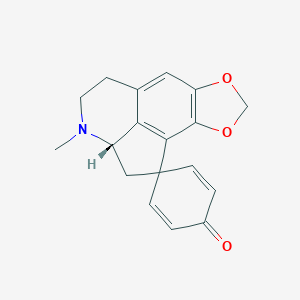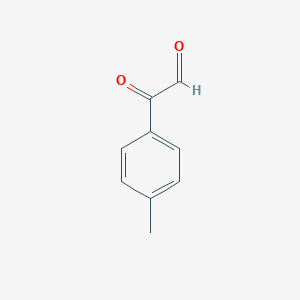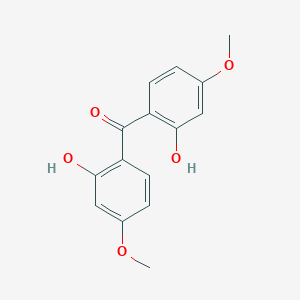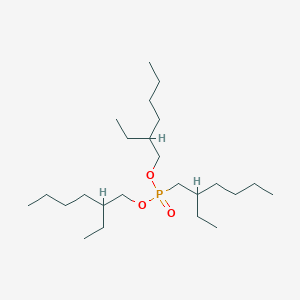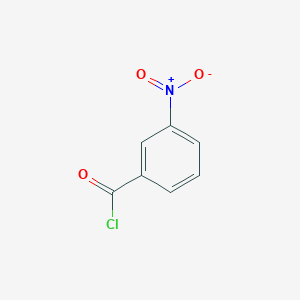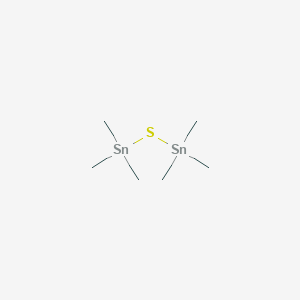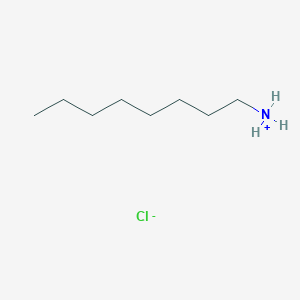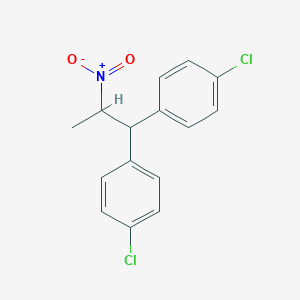
1,1-Bis(4-chlorophenyl)-2-nitropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(4-chlorophenyl)-2-nitropropane, commonly known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It belongs to the class of arylacetic acid derivatives and is structurally related to other NSAIDs such as ibuprofen and naproxen. Diclofenac is available in various forms such as tablets, capsules, injections, and topical gels.
Wirkmechanismus
The mechanism of action of diclofenac involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. By inhibiting COX enzymes, diclofenac reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, reduce the production of reactive oxygen species, and modulate the expression of cytokines and chemokines. Diclofenac has also been shown to have a number of cardiovascular effects, including the potential to increase the risk of heart attack and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac has several advantages for lab experiments, including its well-established pharmacological profile and its availability in various forms. However, there are also some limitations to its use, including its potential for cardiovascular side effects and its limited effectiveness in certain types of pain.
Zukünftige Richtungen
There are several potential future directions for research on diclofenac. One area of interest is the development of more selective COX inhibitors that have fewer cardiovascular side effects. Another area of interest is the investigation of the potential anti-cancer effects of diclofenac, which has been shown to have some activity against certain types of cancer cells. Additionally, there is ongoing research into the use of diclofenac for the treatment of Alzheimer's disease, as it has been shown to have some neuroprotective effects.
Synthesemethoden
The synthesis of diclofenac involves the reaction of 2-chloro-4-nitroaniline with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reduced with hydrogen gas in the presence of a catalyst such as palladium on carbon to yield diclofenac.
Wissenschaftliche Forschungsanwendungen
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Diclofenac has also been shown to be effective in the treatment of acute pain, postoperative pain, and migraine headaches.
Eigenschaften
CAS-Nummer |
117-27-1 |
|---|---|
Produktname |
1,1-Bis(4-chlorophenyl)-2-nitropropane |
Molekularformel |
C15H13Cl2NO2 |
Molekulargewicht |
310.2 g/mol |
IUPAC-Name |
1-chloro-4-[1-(4-chlorophenyl)-2-nitropropyl]benzene |
InChI |
InChI=1S/C15H13Cl2NO2/c1-10(18(19)20)15(11-2-6-13(16)7-3-11)12-4-8-14(17)9-5-12/h2-10,15H,1H3 |
InChI-Schlüssel |
JCWVUDIGEJLVPS-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Kanonische SMILES |
CC(C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Andere CAS-Nummern |
117-27-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



